molecular formula C12H23O4P B14270637 Bis(3-oxohexyl)phosphinic acid CAS No. 140399-76-4

Bis(3-oxohexyl)phosphinic acid

Cat. No.: B14270637
CAS No.: 140399-76-4
M. Wt: 262.28 g/mol
InChI Key: RIGZXKIHRFPLDD-UHFFFAOYSA-N
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Description

Bis(3-oxohexyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-oxohexyl)phosphinic acid typically involves the reaction of phosphinic acid derivatives with appropriate organic substrates. One common method is the reaction of phosphinic acid with 3-oxohexyl halides under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(3-oxohexyl)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphinic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinic acid compounds.

Scientific Research Applications

Bis(3-oxohexyl)phosphinic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Bis(3-oxohexyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic phosphate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Phosphinic Acid: The parent compound with similar reactivity but lacking the 3-oxohexyl groups.

    Phosphonic Acid: Contains a similar phosphorus-oxygen framework but with different reactivity and applications.

    Phosphine Oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness: Bis(3-oxohexyl)phosphinic acid is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a biochemical tool make it a compound of significant interest in multiple research fields.

Properties

CAS No.

140399-76-4

Molecular Formula

C12H23O4P

Molecular Weight

262.28 g/mol

IUPAC Name

bis(3-oxohexyl)phosphinic acid

InChI

InChI=1S/C12H23O4P/c1-3-5-11(13)7-9-17(15,16)10-8-12(14)6-4-2/h3-10H2,1-2H3,(H,15,16)

InChI Key

RIGZXKIHRFPLDD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCP(=O)(CCC(=O)CCC)O

Origin of Product

United States

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